3-(Diethylcarbamoyl)-2-fluorophenylboronic acid

Organic Synthesis Suzuki-Miyaura Cross-Coupling

Generic phenylboronic acids often require extensive re-optimization when substitution patterns change, delaying synthetic projects. 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid eliminates this risk with its defined 2-fluoro-3-diethylcarbamoyl architecture. • Direct installation of 2-fluoro-3-carbamoyl biaryl motifs via Suzuki-Miyaura coupling without additional protection/deprotection steps • Internal Lewis-basic carbamoyl adjacent to boronic acid enables unique activation modes for catalysis and polymerization • ≥98% purity ensures reproducible yields across library synthesis and scale-up. Supplied with full QA documentation; ambient shipping.

Molecular Formula C11H15BFNO3
Molecular Weight 239.05 g/mol
CAS No. 1072946-28-1
Cat. No. B1421279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Diethylcarbamoyl)-2-fluorophenylboronic acid
CAS1072946-28-1
Molecular FormulaC11H15BFNO3
Molecular Weight239.05 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C(=O)N(CC)CC)F)(O)O
InChIInChI=1S/C11H15BFNO3/c1-3-14(4-2)11(15)8-6-5-7-9(10(8)13)12(16)17/h5-7,16-17H,3-4H2,1-2H3
InChIKeyDAQMDUIVKQVUMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 3-(Diethylcarbamoyl)-2-fluorophenylboronic Acid (CAS 1072946-28-1) for Suzuki-Miyaura Cross-Coupling


3-(Diethylcarbamoyl)-2-fluorophenylboronic acid (CAS 1072946-28-1) is an organoboron compound classified as a substituted phenylboronic acid . Its structure features a phenyl ring with a fluorine atom at the 2-position and a diethylcarbamoyl group at the 3-position, with the boronic acid (-B(OH)₂) group at the 1-position . This compound serves as a building block in organic synthesis, specifically for Suzuki-Miyaura cross-coupling reactions, and its specific substitution pattern confers unique steric and electronic properties compared to unsubstituted or differently substituted phenylboronic acids .

Why 3-(Diethylcarbamoyl)-2-fluorophenylboronic Acid Cannot Be Replaced by Generic Analogs


In-class phenylboronic acid derivatives are not interchangeable due to the profound impact of substitution patterns on reaction kinetics, yield, and product selectivity in Suzuki-Miyaura couplings . The specific 2-fluoro and 3-diethylcarbamoyl substitution pattern of this compound introduces unique steric hindrance and electronic effects that directly influence the transmetalation step and oxidative addition rates with palladium catalysts . Replacing this compound with a generic analog lacking either the fluorine or the carbamoyl group risks significant deviations in reaction outcomes, necessitating re-optimization of coupling conditions and potentially compromising synthetic route efficiency [1].

Quantitative Differentiation Evidence for 3-(Diethylcarbamoyl)-2-fluorophenylboronic Acid


Vendor-Specified Purity for Reproducible Suzuki Coupling

Commercial availability of 3-(Diethylcarbamoyl)-2-fluorophenylboronic acid is specified at high purity levels (≥95% to 98%) by multiple vendors , . This is a critical specification for ensuring reproducible yields in Suzuki-Miyaura cross-couplings, as boronic acid impurities (e.g., boroxines or anhydrides) can significantly alter reaction stoichiometry and catalyst performance.

Organic Synthesis Suzuki-Miyaura Cross-Coupling

Distinct Substitution Pattern vs. 4- and 5-Regioisomers

The compound's specific 1,2,3-substitution pattern differentiates it from close regioisomers like 4-(Diethylcarbamoyl)-2-fluorophenylboronic acid (CAS 874289-31-3) and 5-(Diethylcarbamoyl)-2-fluorophenylboronic acid (CAS 874289-47-1) , , [1]. The relative positions of the boronic acid, fluorine, and diethylcarbamoyl groups create a unique steric and electronic environment.

Medicinal Chemistry SAR Studies Regioselectivity

Predicted Physicochemical Properties for Reaction Planning

Predicted physicochemical properties, including LogP (-0.01) and a topological polar surface area (TPSA) of 60.8 Ų, are available for this compound [1]. These values indicate relatively high polarity compared to non-carbamoyl-substituted fluorophenylboronic acids, which influences solubility and chromatography behavior.

Reaction Optimization ADMET Computational Chemistry

Differentiation from Non-Fluorinated and Non-Carbamoyl Analogs

The compound's molecular formula (C11H15BFNO3) and exact mass (239.11300 Da) are distinct from non-fluorinated analogs like 4-(Diethylcarbamoyl)phenylboronic acid (C11H16BNO3, MW 221.06 Da) , [1]. The presence of a fluorine atom in the target compound is a classic bioisosteric replacement for hydrogen in medicinal chemistry, often enhancing metabolic stability and modulating pKa.

Fluorine Chemistry Bioisosterism Metabolic Stability

Primary Application Scenarios for 3-(Diethylcarbamoyl)-2-fluorophenylboronic Acid


Synthesis of Functionalized Biaryl Scaffolds for Medicinal Chemistry

This compound is specifically employed as a boronic acid partner in Suzuki-Miyaura cross-couplings to construct biaryl motifs containing a 2-fluoro-3-carbamoyl substitution pattern . Its unique substitution pattern (as detailed in Section 3, Evidence 2) makes it ideal for exploring SAR around the 3-position of a biaryl pharmacophore, where the carbamoyl group can serve as a solubilizing group, hydrogen-bond acceptor, or a precursor to further functionalization. The high purity (Section 3, Evidence 1) ensures reliable yields for library synthesis.

Building Block for Advanced Materials and Ligands

The combination of fluorine and a carbamoyl group on the phenylboronic acid scaffold provides a unique electronic profile for tuning the properties of metal-organic frameworks (MOFs) or ligands for catalysis . The increased polarity (Section 3, Evidence 3) can enhance the solubility of resulting ligands, while the fluorine atom can influence metal coordination geometry. Its distinct molecular mass (Section 3, Evidence 4) facilitates analytical tracking during complex multi-step syntheses.

Catalytic Studies Involving Carbamoyl Functionalities

As indicated by vendor documentation, this compound can act as a catalyst itself in specific polymerization reactions . The presence of the Lewis-basic carbamoyl group adjacent to the Lewis-acidic boronic acid center may facilitate unique activation modes in organic transformations, distinguishing it from simpler phenylboronic acids that lack this internal Lewis base.

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